

In-Depth Technical Guide: Spectroscopic Data for Cyanox CY 1790

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Compound of Interest

Compound Name: Cyanox CY 1790

Cat. No.: B1669380

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the antioxidant **Cyanox CY 1790** (also known as Irganox 1790). The information is curated for professionals in research and development who require detailed structural and analytical information.

Cyanox CY 1790 is chemically identified as 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Its unique structure, featuring a central triazine-trione ring and three substituted phenolic moieties, imparts high thermal stability and antioxidant properties.

Spectroscopic Data Summary

While direct access to raw spectral data is often restricted, this guide summarizes the confirmed existence of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy data from various sources. The following tables are based on typical chemical shifts for the functional groups present in the **Cyanox CY 1790** molecule and available information from technical documents.

Table 1: FTIR Spectroscopy Data for Cyanox CY 1790

Wavenumber (cm ⁻¹)	Functional Group	Description of Vibration
~3650-3200	O-H (Phenol)	Stretching, H-bonded
~3000-2850	C-H (Alkyl)	Stretching
~1700	C=O (Isocyanurate ring)	Stretching
~1600, ~1480	C=C (Aromatic)	Ring Stretching
~1460, ~1370	C-H (Alkyl)	Bending
~1200	C-O (Phenol)	Stretching

Table 2: Predicted ¹H NMR Spectroscopy Data for Cyanox CY 1790

Chemical Shift (ppm)	Assignment	Multiplicity
~7.0-8.0	Ar-OH (Phenolic Hydroxyl Proton)	Singlet
~6.8-7.2	Ar-H (Aromatic Proton)	Singlet
~5.0-5.5	N-CH ₂ -Ar (Methylene Protons)	Singlet
~2.2-2.5	Ar-CH ₃ (Methyl Protons on Aromatic Ring)	Singlet
~1.4	C(CH ₃) ₃ (tert-Butyl Protons)	Singlet

Table 3: Predicted ¹³C NMR Spectroscopy Data for Cyanox CY 1790

Chemical Shift (ppm)	Assignment
~150-160	C=O (Isocyanurate Ring Carbonyl)
~150-155	Ar-C-OH (Aromatic Carbon bonded to Hydroxyl)
~135-145	Ar-C (Quaternary Aromatic Carbons)
~125-135	Ar-CH (Aromatic Carbons)
~40-50	N-CH ₂ -Ar (Methylene Carbon)
~34	C(CH ₃) ₃ (Quaternary Carbon of tert-Butyl)
~30	C(CH ₃) ₃ (Methyl Carbons of tert-Butyl)
~15-20	Ar-CH ₃ (Methyl Carbons on Aromatic Ring)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Cyanox CY 1790** are not publicly available. However, based on standard laboratory practices, the following methodologies are typically employed:

FTIR Spectroscopy:

- **Sample Preparation:** A small amount of the solid **Cyanox CY 1790** sample is typically mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared Spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

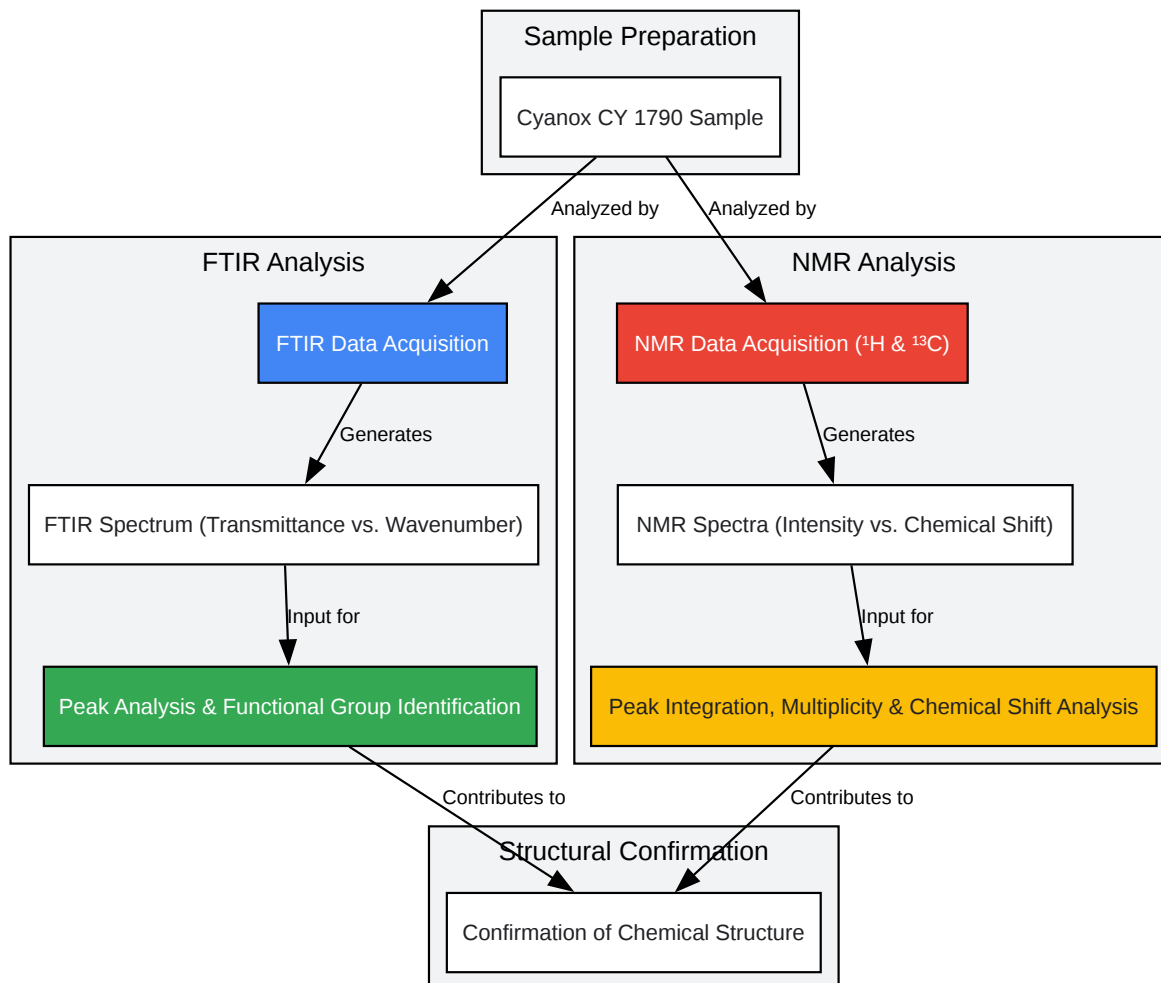
NMR Spectroscopy:

- **Sample Preparation:** A few milligrams of **Cyanox CY 1790** are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
- **Instrumentation:** A high-resolution Nuclear Magnetic Resonance spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.
- **Data Acquisition:** For ^1H NMR, a standard pulse sequence is used to acquire the proton spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Cyanox CY 1790**.

Logical Workflow for Spectroscopic Analysis of Cyanox CY 1790



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Caption: Workflow for the spectroscopic characterization of **Cyanox CY 1790**.

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